molecular formula C12H14BrN3 B3037646 1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 514801-02-6

1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No. B3037646
CAS RN: 514801-02-6
M. Wt: 280.16 g/mol
InChI Key: ISCVDXHEVQURAS-UHFFFAOYSA-N
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Description

“1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a bromobenzyl group, which is a benzene ring substituted with a bromomethyl group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through processes like free radical bromination .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the bromobenzyl group. The bromobenzyl group would consist of a benzene ring substituted with a bromomethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Bromobenzyl compounds are often used in organic synthesis for the introduction of benzyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, bromobenzyl compounds are often colorless liquids with lachrymatory properties .

Scientific Research Applications

Oxidation Reactions and Compound Synthesis

1-(4-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is involved in various oxidation reactions and compound syntheses. For example, Baumstark and Chrisope (1981) explored the oxidation of amines and sulfides using a similar pyrazole compound, highlighting its utility in producing amine oxides and sulfoxides (Baumstark & Chrisope, 1981). Additionally, Özkınalı et al. (2018) synthesized new pyrazole Schiff bases containing azo groups, indicating the compound's role in the formation of complex structures (Özkınalı et al., 2018).

Molecular Structure Analysis

The molecular structure and properties of similar pyrazole derivatives have been a subject of study. For instance, Shawish et al. (2021) conducted a study involving X-ray crystallography and DFT calculations to analyze the molecular structure of pyrazole/piperidine/aniline moieties, demonstrating the compound's relevance in structural chemistry (Shawish et al., 2021). Similarly, Xiao and Zhao (2009) synthesized a compound from dimethyl 1H-pyrazole-3,5-dicarboxylate and 4-(bromomethyl)benzonitrile, further analyzing its crystal structure and interactions (Xiao & Zhao, 2009).

Chemical Reactivity and Catalysis

The compound is also significant in the study of chemical reactivity and catalysis. For instance, Solodenko et al. (2006) described a transformation of primary and secondary amines into guanidines using a related 1H-pyrazole-1-carboxamidine, indicating its potential in catalytic applications (Solodenko et al., 2006).

Liquid Crystal Formation and Luminescence

Moreover, the compound is involved in the formation of liquid crystals and luminescent materials. Moyano et al. (2013) reported on supramolecular liquid crystals containing a 4-aryl-1H-pyrazole unit, which displayed luminescent properties and were capable of self-assembly to form columnar mesophases (Moyano et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, in medicinal chemistry, the mechanism of action often involves the compound interacting with biological targets in the body .

Safety and Hazards

Bromobenzyl compounds can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCVDXHEVQURAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
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Reactant of Route 6
1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

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